2-Aza-1,N6-etheno-adenosine triphosphate

Muscle biochemistry Myosin ATPase Fluorescence spectroscopy

2-Aza-1,N6-etheno-adenosine triphosphate (aza-ε-ATP, CAS 50663-89-3) is an intrinsically fluorescent analog of adenosine triphosphate characterized by a 2-aza modification combined with a 1,N6-etheno bridge across the adenine ring. First synthesized and characterized by Tsou et al., this compound exhibits fluorescence emission at 485–494 nm when excited at 350–358 nm in aqueous solution.

Molecular Formula C11H15N6O13P3
Molecular Weight 532.19 g/mol
CAS No. 50663-89-3
Cat. No. B1195367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aza-1,N6-etheno-adenosine triphosphate
CAS50663-89-3
Synonyms1,N(6)-etheno-2-aza-adenosine triphosphate
2-aza-1,N6-etheno ATP
2-aza-1,N6-etheno-adenosine triphosphate
aza-epsilon-ATP
Molecular FormulaC11H15N6O13P3
Molecular Weight532.19 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C11H15N6O13P3/c18-7-5(3-27-32(23,24)30-33(25,26)29-31(20,21)22)28-11(8(7)19)16-4-13-6-9-12-1-2-17(9)15-14-10(6)16/h1-2,4-5,7-8,11,18-19H,3H2,(H,23,24)(H,25,26)(H2,20,21,22)/t5-,7-,8-,11-/m1/s1
InChIKeyWRRKCDBMZMTATQ-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aza-1,N6-etheno-adenosine triphosphate (CAS 50663-89-3): Fluorescent ATP Analog for Procurement in Mechanistic Enzymology


2-Aza-1,N6-etheno-adenosine triphosphate (aza-ε-ATP, CAS 50663-89-3) is an intrinsically fluorescent analog of adenosine triphosphate characterized by a 2-aza modification combined with a 1,N6-etheno bridge across the adenine ring. First synthesized and characterized by Tsou et al., this compound exhibits fluorescence emission at 485–494 nm when excited at 350–358 nm in aqueous solution [1]. The fluorescence signal is highly environmentally sensitive, undergoing dramatic intensity enhancement and spectral shifts upon binding to nucleotide-binding proteins, which has established its primary utility as a real-time probe of ATP–protein interactions in kinetic, mechanistic, and structural studies [2].

Why 2-Aza-1,N6-etheno-adenosine triphosphate Cannot Be Interchanged with Generic Fluorescent ATP Analogs


Fluorescent ATP analogs are not functionally equivalent despite sharing the adenosine triphosphate scaffold. The 2-aza modification in aza-ε-ATP confers distinct photophysical behavior, enzymatic substrate efficiency, and inhibitory selectivity that diverge from both the parent 1,N6-etheno-ATP (ε-ATP) and other widely used fluorescent nucleotide probes. The 2-aza-ε-adenosine nucleotides have been explicitly demonstrated to be better enzyme substrates than the corresponding ε-adenosine derivatives [1]. Moreover, the magnitude of fluorescence enhancement upon protein binding, the ability to discriminate between nucleotide-bound chemical states of an enzyme, and the spectral shift upon target engagement are compound-specific parameters that cannot be extrapolated from the properties of MANT-ATP, TNP-ATP, or ε-ATP. Substituting a different fluorescent ATP analog without verifying these quantitative performance metrics risks compromised signal-to-noise, altered enzyme kinetics, and loss of state-specific information in mechanistic investigations.

2-Aza-1,N6-etheno-adenosine triphosphate: Comparative Quantitative Evidence for Scientific Selection


8-Fold Fluorescence Enhancement upon Actomyosin Binding vs. No Inherent ATP Signal

The fluorescence emission of aza-ε-ATP at 410–460 nm is enhanced approximately 8-fold upon mixing substoichiometric concentrations with bovine cardiac actomyosin-S1 or myofibrils, enabling real-time detection of nucleotide binding that is impossible with non-fluorescent ATP [1]. In contrast, unmodified ATP produces no intrinsic fluorescence change upon protein binding and requires extrinsic labels or coupled assays for detection. This 8-fold signal window provides the basis for direct, label-free kinetic measurements of nucleotide binding and release steps.

Muscle biochemistry Myosin ATPase Fluorescence spectroscopy Stopped-flow kinetics

12.5-Fold Enhancement with Myosin in Relaxed Muscle and 2.5-Fold State Discrimination Between ADP-Pi and ADP Intermediates

When aza-ε-ATP binds to myosin in relaxed muscle, its fluorescence at specific emission wavelengths is enhanced 12.5-fold [1]. Critically, the fluorescence intensity from the myosin–aza-ε-ADP-Pi intermediate is 2.5 times greater than that from the myosin–aza-ε-ADP complex [1]. This state-dependent differential fluorescence is a property not reported for the parent ε-ATP in the same experimental system and allows direct discrimination between the pre-hydrolysis (ADP-Pi) and post-phosphate-release (ADP) states of the myosin active site without requiring phosphate-binding protein or other indirect reporters.

Muscle contraction Cross-bridge kinetics Myosin-nucleotide states Fluorescence polarization

Selective Inhibition of Poly(A) Polymerase: 50% Inhibition at 200 µM vs. Poor Inhibition by ε-ATP

Aza-ε-ATP inhibits poly(A) polymerase from bovine lymphosarcoma and calf thymus with 50% inhibition at 200 µM in the presence of an equal concentration of ATP, acting as a competitive inhibitor [1]. In the same study, 1,N6-etheno-ATP (ε-ATP) and 9-β-D-arabinofuranosyladenine triphosphate were explicitly characterized as poor inhibitors of poly(A) polymerase [1]. Among RNA polymerases, calf thymus RNA polymerase II was inhibited 32% and RNA polymerase III only 20% by a 3.8-fold excess of aza-ε-ATP, while DNA polymerase α was not inhibited at all, demonstrating enzyme selectivity within the polymerase family [1].

Polyadenylation RNA processing Poly(A) polymerase Cancer biology

Slower Hydrolysis Rate by Actomyosin-S1: 0.19 s⁻¹ vs. 1.3 s⁻¹ for ATP — A Kinetic Probe for Rate-Limiting Steps

The maximum rate of steady-state hydrolysis of aza-ε-ATP by rabbit skeletal actomyosin-S1 is 0.19 s⁻¹ at 10 °C, compared to 1.3 s⁻¹ for ATP under identical conditions — an approximately 6.8-fold slower turnover [1]. The apparent second-order rate constant for actomyosin-S1 dissociation by aza-ε-ATP is 3.4 × 10⁵ M⁻¹s⁻¹, compared to 2.7 × 10⁶ M⁻¹s⁻¹ for ATP (7.9-fold slower) [1]. This slower kinetic profile, combined with the fluorescent signal, makes aza-ε-ATP particularly valuable for resolving individual steps in the actomyosin ATPase cycle that are too fast to measure with ATP using standard stopped-flow instrumentation.

Actomyosin ATPase Steady-state kinetics Muscle fiber mechanics Nucleoside triphosphate specificity

2.8-Fold Fluorescence Increase with 32 nm Blue Shift upon Heavy Meromyosin Binding vs. Unbound Nucleotide

Upon binding to heavy meromyosin, the fluorescence maximum of aza-ε-ATP shifts from 485 nm (unbound, 350 nm excitation) to 453 nm (bound), accompanied by a 2.8-fold increase in fluorescence intensity at the maximum [1]. This substantial 32 nm hypsochromic (blue) shift reflects a change in the polarity and hydrogen-bonding environment of the etheno-aza fluorophore upon burial in the myosin nucleotide-binding pocket. Such a large spectral shift is not characteristic of MANT-ATP, whose emission maximum shifts only 10–20 nm upon protein binding , making aza-ε-ATP more amenable to ratiometric fluorescence measurements and dual-emission detection schemes.

Heavy meromyosin Fluorescence spectral shift Ratiometric sensing Nucleotide-binding site environment

2-Aza-ε-Adenosine Nucleotides Are Better Enzyme Substrates Than Corresponding ε-Adenosine Derivatives

Biochemical studies cited by Tsou and Yip have confirmed that 2-aza-ε-adenosine nucleotides are better enzyme substrates than the corresponding ε-adenosine derivatives [1]. This class-level observation spans multiple nucleotide forms (mono-, di-, and triphosphates) and enzyme systems. The improved substrate competence is attributed to the 2-aza modification more closely mimicking the electronic and hydrogen-bonding properties of the natural adenine ring at the N1 and C2 positions critical for enzyme recognition, while the etheno bridge preserves fluorescence. In a specific application, 1,N6-etheno-2-aza-adenosine 3',5'-monophosphate (cyclic 2-aza-ε-AMP) was shown to be a sensitive and efficient substrate for cyclic-nucleotide phosphodiesterase [2].

Fluorescent nucleotide enzymology Substrate specificity Ribonuclease assay Nucleotide analog design

2-Aza-1,N6-etheno-adenosine triphosphate: Evidence-Backed Research and Procurement Scenarios


Real-Time Fluorescence Monitoring of Myosin ATPase Kinetics by Stopped-Flow Spectroscopy

The 8-fold fluorescence enhancement of aza-ε-ATP upon binding to actomyosin-S1 [1] supports label-free, real-time stopped-flow measurements of nucleotide binding and dissociation rate constants. The slower hydrolysis rate (0.19 s⁻¹ vs. 1.3 s⁻¹ for ATP) allows kinetic resolution of individual ATPase cycle steps. The 32 nm blue shift upon binding enables ratiometric dual-wavelength detection for self-calibrating kinetic traces. Combined, these properties make aza-ε-ATP the preferred fluorescent ATP analog for pre-steady-state kinetic studies of myosin and actomyosin systems.

Discrimination of Myosin Cross-Bridge Chemical States in Muscle Fiber Mechanics

The 2.5-fold higher fluorescence of the myosin–aza-ε-ADP-Pi intermediate compared to the myosin–aza-ε-ADP complex [1] provides a direct optical readout to distinguish the pre- and post-phosphate-release states of the myosin active site in permeabilized muscle fibers. This capability is essential for studies correlating cross-bridge chemical state with force generation, and is not achievable with ε-ATP or MANT-ATP without additional phosphate-sensing probes. Fluorescence polarization measurements using oriented aza-ε-ATP in contracting muscle fibers have directly tested whether active-site orientation changes during the power stroke .

Selective Poly(A) Polymerase Inhibition with Simultaneous Fluorescence Tracking in Cancer Cell Extracts

Aza-ε-ATP inhibits poly(A) polymerase with 50% inhibition at 200 µM while sparing DNA polymerase α and only partially inhibiting RNA polymerases II (32%) and III (20%) [1]. In the same study, ε-ATP was a poor inhibitor of poly(A) polymerase [1]. This selectivity, combined with the intrinsic fluorescence of the compound, enables correlated pharmacological inhibition and fluorescence-based localization in subcellular fractions from tumor cells, particularly relevant for studies of aberrant polyadenylation in lymphosarcoma and thymic malignancies.

Fluorescence-Based Enzyme Assay Development Using 2-Aza-ε-Nucleotides as Superior Substrates

Based on the class-level finding that 2-aza-ε-adenosine nucleotides are better enzyme substrates than the corresponding ε-adenosine derivatives [1], the triphosphate form aza-ε-ATP is the rational first choice for developing continuous fluorometric assays of ATP-utilizing enzymes. The successful precedent of 1,N6-etheno-2-aza-adenosine 3',5'-monophosphate as a sensitive substrate for cyclic-nucleotide phosphodiesterase demonstrates the broader applicability of the 2-aza-ε scaffold for converting non-fluorescent enzymatic reactions into fluorescence-based detection formats, particularly for high-throughput screening campaigns where maintaining near-native substrate turnover is critical.

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